diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate is a complex organic compound that features a pyrazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects .
Biochemical Pathways
Pyrazole-bearing compounds have been noted for their antileishmanial and antimalarial activities , suggesting they may interact with biochemical pathways related to these diseases.
Result of Action
Given the noted pharmacological effects of similar pyrazole-bearing compounds , it can be inferred that this compound may have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethylpyrazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in an anhydrous environment using benzene as a solvent and a base such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods might include continuous flow reactions and the use of automated systems to monitor and control reaction parameters. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole structure but lacking the pyridine ring.
6-Hydroxy-3,5-pyridinedicarboxylic acid: Contains the pyridine ring and carboxylate groups but lacks the pyrazole moiety.
Diethyl 2-(1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate: Similar structure but without the methyl groups on the pyrazole ring.
Uniqueness
Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate is unique due to the presence of both the pyrazole and pyridine rings, along with the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-5-23-15(21)11-8-12(16(22)24-6-2)14(20)17-13(11)19-10(4)7-9(3)18-19/h7-8H,5-6H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKBSMLCFGBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2C(=CC(=N2)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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